Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate
Description
Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a hydroxy-acetate moiety. The hydroxy and ester functional groups influence its physicochemical properties, such as solubility and metabolic stability, making it a candidate for further exploration in drug development.
Properties
IUPAC Name |
methyl 2-hydroxy-2-imidazo[1,2-a]pyridin-6-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)9(13)7-2-3-8-11-4-5-12(8)6-7/h2-6,9,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIGOSSKAZQIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CN2C=CN=C2C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications[_{{{CITATION{{{3{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f)[{{{CITATION{{{4{Functionalization of imidazo [1,2- - RSC Publishing](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a). Biology: The compound has been studied for its biological activities, including antimicrobial, antifungal, and anticancer properties[{{{CITATION{{{5{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1)[{{{CITATION{{{3{Synthetic approaches and functionalizations of imidazo1,2-a .... Medicine: It is being explored for its potential use in drug development, particularly in the treatment of various diseases such as cancer and infectious diseases[{{{CITATION{{{5{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1)[{{{CITATION{{{_3{Synthetic approaches and functionalizations of imidazo1,2-a .... Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Key Research Findings and Trends
- Anticancer Potential: Piperazine-linked imidazo[1,2-a]pyridines () and quinazoline hybrids () show IC₅₀ values <1 μM against cancer cell lines, underscoring the scaffold’s versatility .
- Metabolic Considerations : Ester-to-acid conversion (e.g., ’s zolpidem acid) suggests the target compound could act as a prodrug or metabolite .
- Safety Profiles : Early safety pharmacology studies () emphasize the need to evaluate cardiovascular and CNS effects for derivatives with complex substituents.
Biological Activity
Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O2
- Molecular Weight : 294.35 g/mol
- CAS Number : 258273-50-6
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Exhibits cytotoxic effects on cancer cell lines.
- Anticonvulsant : Potential use in seizure management.
- Anti-inflammatory : Reduces inflammation in various models.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. A study demonstrated that several derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 32 |
| Comparison Compound | Antibacterial | 64 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 8.0 |
| A549 | 4.5 |
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that modifications on the imidazole ring and the acetyl group significantly influence biological activity. For example:
- Substituents on the imidazole ring enhance anticancer potency.
- Hydroxyl groups increase solubility and bioavailability.
Case Studies
-
Anticonvulsant Study : A recent study assessed the anticonvulsant properties of this compound in a mouse model. The compound demonstrated a significant reduction in seizure duration compared to control groups.
- Methodology : The study utilized the pentylenetetrazole (PTZ) model for inducing seizures.
- Results : The compound provided up to 80% protection against seizures at a dosage of 20 mg/kg.
-
Anticancer Efficacy : In another investigation, the compound was tested against various human cancer cell lines. Results indicated that it inhibited cell proliferation significantly in a dose-dependent manner.
- Methodology : MTT assay was employed to assess cell viability.
- Findings : The compound showed selective toxicity towards cancerous cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
